molecular formula C13H7F3N4 B037954 3-(4-(Trifluoromethyl)phenyl)pyrido[3,4-E][1,2,4]triazine CAS No. 121845-59-8

3-(4-(Trifluoromethyl)phenyl)pyrido[3,4-E][1,2,4]triazine

Cat. No.: B037954
CAS No.: 121845-59-8
M. Wt: 276.22 g/mol
InChI Key: KXYKQBMMHPXHPU-UHFFFAOYSA-N
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Description

3-(4-Trifluoromethyl-phenyl)-pyrido(3,4-e)(1,2,4)triazine is a heterocyclic compound that features a pyrido-triazine core with a trifluoromethyl-phenyl substituent. Compounds of this nature are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Trifluoromethyl-phenyl)-pyrido(3,4-e)(1,2,4)triazine typically involves multi-step organic reactions. A common approach might include:

    Formation of the Pyrido-triazine Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Trifluoromethyl-phenyl Group: This step might involve a coupling reaction, such as Suzuki or Stille coupling, using a trifluoromethyl-phenyl boronic acid or stannane.

Industrial Production Methods

Industrial production methods would likely scale up the laboratory synthesis routes, optimizing for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry or other scalable techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially altering the pyrido-triazine core or the phenyl substituent.

    Reduction: Reduction reactions could target specific functional groups within the molecule.

    Substitution: Electrophilic or nucleophilic substitution reactions might occur, especially on the phenyl ring or the triazine core.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Conditions might include the use of strong acids or bases, or specific catalysts.

Major Products

The major products would depend on the specific reactions and conditions used, but could include various derivatives of the original compound with modified functional groups.

Scientific Research Applications

3-(4-Trifluoromethyl-phenyl)-pyrido(3,4-e)(1,2,4)triazine may have applications in:

  • **Chem

Properties

IUPAC Name

3-[4-(trifluoromethyl)phenyl]pyrido[3,4-e][1,2,4]triazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F3N4/c14-13(15,16)9-3-1-8(2-4-9)12-18-11-7-17-6-5-10(11)19-20-12/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXYKQBMMHPXHPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(C=CN=C3)N=N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30153396
Record name 3-(4-Trifluoromethyl-phenyl)-pyrido(3,4-e)(1,2,4)triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30153396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121845-59-8
Record name 3-(4-Trifluoromethyl-phenyl)-pyrido(3,4-e)(1,2,4)triazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121845598
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(4-Trifluoromethyl-phenyl)-pyrido(3,4-e)(1,2,4)triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30153396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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